molecular formula C6H2BrF3IN B578630 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1214383-73-9

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine

Cat. No. B578630
M. Wt: 351.893
InChI Key: IJGZDDNOUMMMJW-UHFFFAOYSA-N
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Description

“3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is a chemical compound that is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Synthesis Analysis

The synthesis of “3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular formula of “3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is C5H3BrIN . The molecular weight is 283.894 g/mol .


Chemical Reactions Analysis

“3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Physical And Chemical Properties Analysis

“3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is a solid compound with a melting point of 127°C to 131°C . It is slightly soluble in water . It is sensitive to light and should be stored in a cool place, away from strong oxidizing agents, light, heat, and air .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridines (TFMP), including 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, are used as a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

  • Summary of Application : TFMP and its derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Synthesis of Chiral 4, 4’-Bipyridines

  • Summary of Application : 3-Bromo-5-(trifluoromethyl)pyridine is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .

Palladium-Catalyzed β-Arylation of a Reformatsky Reagent

  • Summary of Application : 2-Bromo-5-(trifluoromethyl)pyridine, a derivative of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, is used as a substrate in a palladium-catalyzed β-arylation of a Reformatsky reagent .

Synthesis of Fluorinated Organic Chemicals

  • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, are used in the development of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
  • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Palladium-Catalyzed β-Arylation of a Reformatsky Reagent

  • Summary of Application : 2-Bromo-5-(trifluoromethyl)pyridine, a derivative of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, is used as a substrate in a palladium-catalyzed β-arylation of a Reformatsky reagent .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines and their derivatives, including “3-Bromo-2-iodo-5-(trifluoromethyl)pyridine”, have been widely used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-bromo-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZDDNOUMMMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673557
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine

CAS RN

1214383-73-9
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214383-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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